molecular formula C18H21N3O2S B4611006 N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No.: B4611006
M. Wt: 343.4 g/mol
InChI Key: JMDJLSLUBVECMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.13544809 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Hydrazinecarbothioamide derivatives are synthesized through various chemical reactions, offering a foundation for studying their properties and potential applications. For example, a study described the synthesis and DNA binding capabilities of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety, highlighting their intercalation binding mode with DNA and their antimicrobial and anti-cancer activities (T. Farghaly et al., 2020). Another study synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, demonstrating the potential of such compounds in developing antioxidant agents (Stefania-Felicia Barbuceanu et al., 2014).

Biological Activity

Hydrazinecarbothioamide derivatives exhibit significant biological activities, including antimicrobial, antioxidant, and anticancer effects. For instance, novel thiosemicarbazones were evaluated as possible antibacterial and antioxidant agents, with some derivatives showing remarkable efficacy against examined microbes and cancer cells (A. Karaküçük-İyidoğan et al., 2014). Similarly, another study focused on the augmentation of GABAergic neurotransmission by N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, revealing their potential as anticonvulsant agents (L. Tripathi, Praveen Kumar, 2013).

Environmental and Analytical Applications

Additionally, hydrazinecarbothioamide derivatives find applications in environmental and analytical chemistry. For example, a study explored the optimization of the detection range of hydrazides and carbothioamids by HPLC-ECI-MC, aiming to improve the sensitivity and selectivity of determinations for potential drug substances (B. Varynskyi, 2018).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-23-16-11-9-15(10-12-16)19-18(24)21-20-17(22)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDJLSLUBVECMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Reactant of Route 2
N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Reactant of Route 3
N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.